Potassium (2-cyclopropylethyl)trifluoroboranuide
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Overview
Description
Synthesis Analysis
The synthesis of related potassium organotrifluoroborates involves stereospecific cyclopropanation of alkenylboronic esters followed by treatment with KHF2, resulting in high yields of potassium cyclopropyl trifluoroborates. These compounds are then capable of undergoing Suzuki-Miyaura cross-coupling reactions with aryl bromides, retaining their configuration and providing a method for producing enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).
Molecular Structure Analysis
The molecular structure of potassium (2-cyclopropylethyl)trifluoroboranuide and its derivatives is characterized by the presence of a cyclopropyl group attached to a boron atom, which is also bonded to three fluorine atoms and a potassium cation. This structure is conducive to the stability of the compound and its reactivity in cross-coupling reactions.
Chemical Reactions and Properties
Potassium organotrifluoroborates are involved in various chemical reactions, including the ring-opening of cyclopropanes under transition-metal-free conditions using boronic acids or potassium organotrifluoroborates themselves. These reactions utilize trifluoroacetic acid or boron trifluoride as promoters, highlighting the versatility and reactivity of these compounds (Ortega & Csákÿ, 2016).
Physical Properties Analysis
While specific studies detailing the physical properties of Potassium (2-cyclopropylethyl)trifluoroboranuide were not directly found, organotrifluoroborates, in general, are known for their stability and solid state at room temperature. Their crystalline nature allows for easy handling and storage, making them valuable reagents in organic synthesis.
Chemical Properties Analysis
The chemical properties of potassium organotrifluoroborates, including the cyclopropyl variant, involve their role in cross-coupling reactions, where they act as substitutes for boronic acids. Their stability in air and moisture, combined with their reactivity towards aryl and heteroaryl chlorides, enables a wide range of applications in synthesizing complex organic molecules (Molander & Gormisky, 2008).
Scientific Research Applications
Cross-Coupling Reactions
Potassium trifluoroborate derivatives are extensively used in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of C-C bonds by coupling potassium alkyltrifluoroborates with aryl halides or triflates under palladium catalysis. Such processes are fundamental in constructing complex organic architectures, offering moderate to excellent yields and tolerating a variety of functional groups. This methodology has been applied in the synthesis of aryl alkynylations, showcasing the stability and reactivity of potassium alkynyltrifluoroborates towards creating intricately substituted molecules (Molander, Katona, & Machrouhi, 2002), (Molander & Rivero, 2002).
Fluoride Ion Affinity and Lewis Acidity
Research into the Lewis acidity of triarylborane compounds bearing peripheral o-carborane cages has shown significant interest in understanding the binding affinity towards fluoride ions. Such studies highlight the role of multiple carborane substitutions in enhancing Lewis acidity, which is crucial for evaluating the fluoride ion affinity of various boranes and borate salts (Lee et al., 2011).
Synthesis of Enantiomerically Pure Cyclopropanes
Potassium cyclopropyl trifluoroborates serve as precursors for Suzuki-Miyaura cross-coupling reactions with aryl bromides, enabling the synthesis of cyclopropyl-substituted arenes. This method is particularly notable for its retention of configuration, providing a pathway to enantiomerically pure cyclopropanes, a valuable class of compounds in medicinal chemistry and material science (Fang, Yan, & Deng, 2004).
Organic Synthesis and Functional Material Development
Potassium trifluoro(organo)borates are highlighted for their reactivity and stability, offering new perspectives in organic synthesis. These compounds facilitate various reactions, including transmetallation and the formation of difluoroboranes, outperforming traditional boronic acids or esters in terms of reactivity. Such attributes underscore their utility in developing novel synthetic methodologies and functional materials (Darses & Genêt, 2003).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . There are also several precautionary statements associated with this compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .
properties
IUPAC Name |
potassium;2-cyclopropylethyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVISKBUGFIDGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1CC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-cyclopropylethyl)trifluoroboranuide |
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